![molecular formula C15H13BrN2O3S B13029513 3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The compound’s unique structure makes it a valuable subject of study in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methoxy-substituted pyrrolo[2,3-b]pyridine, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the bromine atom can result in a variety of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: This compound shares the bromine and methoxy groups but has a different core structure.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar pyrrolo core but with different substituents.
Uniqueness
3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and its pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H13BrN2O3S |
|---|---|
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
3-bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-3-5-12(6-4-10)22(19,20)18-9-14(16)13-7-11(21-2)8-17-15(13)18/h3-9H,1-2H3 |
Clave InChI |
ONRYWGGZAOFWQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



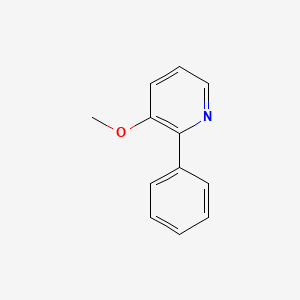
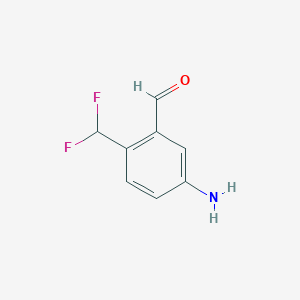
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)

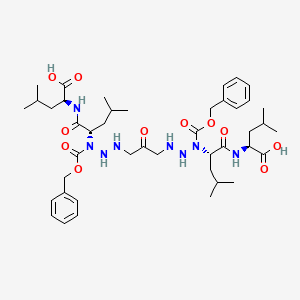
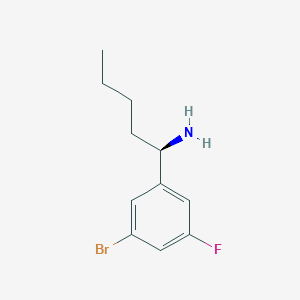
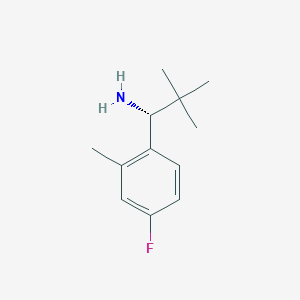
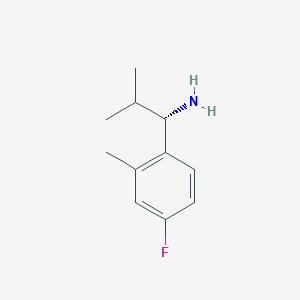
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)

